5-amino-2-chloro-N-(2-hydroxyethyl)benzamide
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Overview
Description
5-amino-2-chloro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of benzamide, featuring an amino group at the 5-position, a chlorine atom at the 2-position, and a hydroxyethyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group, yielding 5-amino-2-chlorobenzoic acid.
Amidation: The 5-amino-2-chlorobenzoic acid is then reacted with 2-hydroxyethylamine under appropriate conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include various substituted benzamides.
Oxidation: Products include nitroso, nitro, aldehyde, or carboxylic acid derivatives.
Condensation: Products include Schiff bases or imines.
Scientific Research Applications
5-amino-2-chloro-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- 5-amino-2-chloro-N-(2-hydroxyethyl)-N-ethylbenzamide
Uniqueness
5-amino-2-chloro-N-(2-hydroxyethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a hydroxyethyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-amino-2-chloro-N-(2-hydroxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-2-1-6(11)5-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSBJAODAFVTAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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